molecular formula C22H19N3O3S B5090812 10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

Cat. No.: B5090812
M. Wt: 405.5 g/mol
InChI Key: AXMGDJIFGWCFOG-UHFFFAOYSA-N
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Description

10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE typically involves multiple steps, starting with the preparation of the core phenothiazine structure. The furan-2-carbonyl and piperazine-1-carbonyl groups are then introduced through acylation reactions. Common reagents used in these reactions include acyl chlorides and anhydrides, with catalysts such as pyridine or triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed pharmacological effects. For example, its antipsychotic effects may be due to its ability to block dopamine receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent with a similar structure.

Uniqueness

10-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE is unique due to the presence of the furan-2-carbonyl and piperazine-1-carbonyl groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. These structural features could potentially enhance its efficacy or reduce side effects in therapeutic applications.

Properties

IUPAC Name

furan-2-yl-[4-(phenothiazine-10-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-21(18-8-5-15-28-18)23-11-13-24(14-12-23)22(27)25-16-6-1-3-9-19(16)29-20-10-4-2-7-17(20)25/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMGDJIFGWCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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